molecular formula C7H2F7NO3S B142690 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate CAS No. 147541-03-5

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate

Cat. No. B142690
M. Wt: 313.15 g/mol
InChI Key: LWZRPYZXABAHFJ-UHFFFAOYSA-N
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Patent
US05374732

Procedure details

In a 25 ml flask, acetonitrile (6 ml) was added to 4,6-bistrifluoromethylpyridine-2-sulfonic acid (874 mg, 2.64 mmol) to prepare a homogeneous mixture. Then, the flask was dipped in a cooling bath kept at -40° C., and to the mixture, the fluorine gas diluted with the nitrogen gas to a concentration of 10% was introduced at a flow rate of 15 ml/min. The total amount of the fluorine gas was 211 ml. As the fluorination reaction proceeded, a precipitate was formed. After the reaction, only the nitrogen gas was introduced for 30 minutes. After the addition of ethyl ether to the mixture, the resulting precipitate was recovered by filtration to obtain N-fluoro-4,6-bistrifluoromethylpyridinium-2-sulfonate (787 mg). Yield, 95%. Melting point, 172°-174° C. (with decomposition).
Quantity
6 mL
Type
reactant
Reaction Step One
Name
4,6-bistrifluoromethylpyridine-2-sulfonic acid
Quantity
874 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(#N)C.[F:4][C:5]([F:21])([F:20])[C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[N:9]=[C:8]([S:16]([OH:19])(=[O:18])=[O:17])[CH:7]=1.[F:22]F>C(OCC)C>[F:22][N+:9]1[C:10]([C:12]([F:13])([F:15])[F:14])=[CH:11][C:6]([C:5]([F:4])([F:20])[F:21])=[CH:7][C:8]=1[S:16]([O-:19])(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)#N
Name
4,6-bistrifluoromethylpyridine-2-sulfonic acid
Quantity
874 mg
Type
reactant
Smiles
FC(C1=CC(=NC(=C1)C(F)(F)F)S(=O)(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a homogeneous mixture
CUSTOM
Type
CUSTOM
Details
Then, the flask was dipped in a cooling bath
CUSTOM
Type
CUSTOM
Details
kept at -40° C.
ADDITION
Type
ADDITION
Details
was introduced at a flow rate of 15 ml/min
CUSTOM
Type
CUSTOM
Details
As the fluorination reaction
CUSTOM
Type
CUSTOM
Details
a precipitate was formed
CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
only the nitrogen gas was introduced for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
F[N+]1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 787 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.